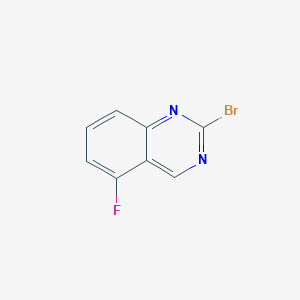

2-Bromo-5-fluoroquinazoline

Description

2-Bromo-5-fluoroquinazoline is a halogen-substituted quinazoline derivative characterized by a bromine atom at the 2-position and a fluorine atom at the 5-position of the quinazoline core. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. Halogenation at specific positions modulates electronic properties, solubility, and biological activity, making such derivatives valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C8H4BrFN2 |

|---|---|

Molecular Weight |

227.03 g/mol |

IUPAC Name |

2-bromo-5-fluoroquinazoline |

InChI |

InChI=1S/C8H4BrFN2/c9-8-11-4-5-6(10)2-1-3-7(5)12-8/h1-4H |

InChI Key |

WYRWMOGMNOKLTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=NC=C2C(=C1)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoroquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the bromination of 5-fluoroquinazoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process. Purification is typically achieved through recrystallization or chromatography techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoroquinazoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Palladium-Catalyzed Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds.

Oxidation and Reduction: The quinazoline ring can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.

Palladium-Catalyzed Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substituted Quinazolines: Formed through nucleophilic substitution.

Biaryl Compounds: Resulting from palladium-catalyzed couplings.

Oxidized or Reduced Quinazolines: Depending on the specific reaction conditions.

Scientific Research Applications

2-Bromo-5-fluoroquinazoline has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly in the development of anticancer and antimicrobial agents.

Chemical Biology: Employed in the study of enzyme inhibitors and receptor modulators.

Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

Synthetic Chemistry: Serves as an intermediate in the preparation of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoroquinazoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine and fluorine atoms can enhance binding affinity and selectivity towards biological targets, leading to improved therapeutic efficacy.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Bromo-5-fluoroquinazoline (hypothetical) with structurally related quinazoline derivatives:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Substituent Positions |

|---|---|---|---|---|

| This compound* | Not available | C₈H₄BrFN₂ | ~227 (calculated) | Br at C2, F at C5 |

| 7-Bromo-2-chloro-5-fluoroquinazoline | 2411640-79-2 | C₈H₃BrClFN₂ | 261.48 | Br at C7, Cl at C2, F at C5 |

| 2-Bromo-5-chloroquinazoline | 1823381-69-6 | C₈H₄BrClN₂ | 243.5 (calculated) | Br at C2, Cl at C5 |

*Note: Data for this compound is inferred based on structural analogs.

Key Observations:

Substituent Effects :

- Electron-Withdrawing Halogens : Fluorine’s high electronegativity increases the quinazoline ring’s electron deficiency, enhancing reactivity in nucleophilic substitution reactions compared to chlorine or bromine .

- Steric and Electronic Profiles : Bromine’s larger atomic radius (compared to Cl or F) may improve binding affinity in biological targets (e.g., kinases) through van der Waals interactions, while fluorine’s small size enhances metabolic stability .

Molar Mass Trends :

- Replacement of chlorine with fluorine reduces molar mass (e.g., this compound vs. 2-Bromo-5-chloroquinazoline: Δ ~16.5 g/mol).

Commercial and Research Relevance

- Supplier Availability : Compounds like 7-bromo-2-chloro-5-fluoroquinazoline (ChemBK) and 2-Bromo-5-chloroquinazoline (CAS 1823381-69-6) are commercially available, indicating demand for halogenated quinazolines in research .

- Purity and Scalability : High-purity batches (e.g., 95–97% purity for analogs in ) underscore their utility in precision synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.